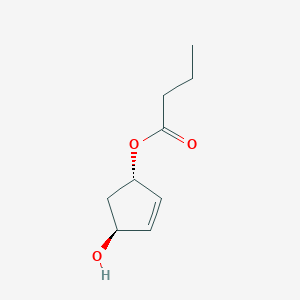

(1S,4S)-4-Hydroxy-2-cyclopenten-1-yl butyrate

Description

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

[(1S,4S)-4-hydroxycyclopent-2-en-1-yl] butanoate |

InChI |

InChI=1S/C9H14O3/c1-2-3-9(11)12-8-5-4-7(10)6-8/h4-5,7-8,10H,2-3,6H2,1H3/t7-,8-/m1/s1 |

InChI Key |

NLFMWTUWKKWNIG-HTQZYQBOSA-N |

Isomeric SMILES |

CCCC(=O)O[C@H]1C[C@@H](C=C1)O |

Canonical SMILES |

CCCC(=O)OC1CC(C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to (1S,4S)-4-Hydroxy-2-cyclopenten-1-yl Butyrate: Synthesis, Characterization, and Applications

Executive Summary

(1S,4S)-4-Hydroxy-2-cyclopenten-1-yl butyrate (CAS: 625445-16-1) is a highly specialized, enantiomerically pure chiral building block. Characterized by its trans-1,4-substitution pattern on a cyclopentene core, it serves as a critical intermediate in the asymmetric synthesis of carbocyclic nucleosides, prostaglandins, and complex natural products. Unlike its more common cis (meso) counterparts, accessing the trans-configuration requires precise stereocontrol methodologies. This whitepaper details the mechanistic causality, self-validating experimental protocols, and analytical standards required to synthesize and utilize this compound effectively.

Structural Identity & Physicochemical Profile

Understanding the spatial arrangement of the (1S,4S) isomer is paramount. The molecule features two stereocenters at C1 and C4, positioned trans to one another across the rigid cyclopentene double bond. This geometry prevents internal symmetry, making the molecule optically active and distinct from the meso cis-isomers.

Table 1: Physicochemical and Structural Properties

| Parameter | Specification / Data |

| IUPAC Name | (1S,4S)-4-Hydroxycyclopent-2-en-1-yl butanoate |

| CAS Registry Number | 625445-16-1 [3] |

| Molecular Formula | C9H14O3 |

| Molecular Weight | 170.21 g/mol |

| Stereochemistry | trans (1S, 4S) |

| Physical State | Pale yellow to colorless viscous oil |

| Solubility | Soluble in THF, DCM, MeOH; poorly soluble in water |

Mechanistic Pathways & Stereochemical Logic

Biocatalytic Kinetic Resolution

Lipases exhibit profound enantiofacial discrimination. When racemic (±)-trans-cyclopent-2-ene-1,4-diol is exposed to Candida antarctica Lipase B (Novozym 435) in the presence of vinyl butyrate, the enzyme selectively acylates the (1S,4S) enantiomer [1].

Causality of Reagent Selection: Vinyl butyrate is chosen over butyric anhydride because the leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde. This renders the acylation step strictly irreversible, driving the kinetic resolution to a theoretical maximum yield of 50% for the target enantiomer [2]. Furthermore, the hydrophobic butyrate chain enhances binding affinity within the lipase's active site compared to shorter acetate chains, yielding an Enantiomeric Ratio (

Caption: Biocatalytic kinetic resolution of racemic trans-cyclopent-2-ene-1,4-diol using lipase.

Mitsunobu Stereoinversion

If the starting material is the readily available (1R,4S)-4-acetoxy-2-cyclopenten-1-ol (a cis-isomer derived from meso-desymmetrization), the trans configuration can be achieved via Mitsunobu inversion.

Stereochemical Logic: The C1 hydroxyl group has the R configuration. Activation with DEAD/PPh₃ and displacement by butyric acid proceeds via a strict

Caption: Mitsunobu stereoinversion pathway from cis-precursor to the trans-butyrate target.

Table 2: Comparison of Synthesis Routes

| Metric | Biocatalytic Kinetic Resolution | Mitsunobu Stereoinversion |

| Max Theoretical Yield | 50% (Kinetic limit) | 100% (from chiral precursor) |

| Enantiomeric Excess (ee) | >99% (Highly selective) | >98% (Dependent on precursor ee) |

| Scalability | Excellent (Mild conditions, reusable enzyme) | Moderate (Atom economy is poor due to PPh3O/DEAD byproducts) |

| Environmental Impact | Low (Green chemistry) | High (Toxic reagents, heavy waste) |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific conversion milestones, the operator guarantees the integrity of the stereocenters before downstream processing.

Protocol A: Lipase-Catalyzed Kinetic Resolution

-

Preparation: Dissolve 10.0 g (100 mmol) of (±)-trans-cyclopent-2-ene-1,4-diol in 150 mL of anhydrous THF.

-

Acyl Donor Addition: Add 17.1 g (150 mmol, 1.5 eq) of vinyl butyrate.

-

Biocatalyst Introduction: Add 1.0 g of Novozym 435 (immobilized Candida antarctica Lipase B).

-

Incubation & Self-Validation: Stir the suspension at 30°C. Validation Checkpoint: Monitor the reaction via chiral HPLC (see Section 4). The reaction must naturally plateau at exactly 50% conversion. If conversion exceeds 52%, the enzyme is over-acylating, indicating compromised enantiospecificity (often due to thermal degradation or solvent impurities).

-

Termination: Once 50% conversion is confirmed, filter the mixture through a Celite pad to recover the immobilized enzyme (which can be washed and reused up to 5 cycles).

-

Purification: Concentrate the filtrate under reduced pressure. Separate the highly lipophilic (1S,4S)-butyrate ester (

in 3:1 Hexane/EtOAc) from the polar unreacted (1R,4R)-diol (

Protocol B: Mitsunobu Stereoinversion & Selective Hydrolysis

-

Phosphonium Formation: Dissolve 14.2 g (100 mmol) of (1R,4S)-4-acetoxy-2-cyclopenten-1-ol and 31.4 g (120 mmol) of PPh₃ in 200 mL anhydrous THF at 0°C under Argon.

-

Inversion: Add 10.5 g (120 mmol) of butyric acid. Dropwise, add 20.9 g (120 mmol) of DEAD. Stir for 1 hour at 0°C, then warm to room temperature for 12 hours.

-

Intermediate Isolation: Quench with water, extract with EtOAc, and purify the (1S,4S)-diester via chromatography to remove triphenylphosphine oxide.

-

Selective Deprotection: Dissolve the diester in 100 mL of anhydrous MeOH at 0°C. Add 0.5 eq of anhydrous K₂CO₃. Validation Checkpoint: Monitor by TLC every 10 minutes. The acetate group will cleave rapidly. Quench with Amberlite IR-120 (H+ form) resin immediately upon disappearance of the diester to prevent cleavage of the butyrate group. Filter and concentrate to yield the target.

Analytical Validation

Proving the absolute configuration and enantiomeric purity is non-negotiable in pharmaceutical development.

Table 3: Chiral HPLC Analytical Parameters

| Parameter | Specification |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane / Isopropanol (95:5 v/v), Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (1S,4S) | ~12.4 minutes |

| Retention Time (1R,4R) | ~14.8 minutes (if present as impurity) |

Note: The trans-configuration can be further confirmed via 1H-NMR. The coupling constant (

Applications in Drug Discovery

The (1S,4S)-4-Hydroxy-2-cyclopenten-1-yl butyrate scaffold is a privileged structure in medicinal chemistry.

-

Carbocyclic Nucleosides: It serves as a precursor for antiviral agents (e.g., Abacavir and Entecavir analogs). The trans stereochemistry is essential for mimicking the natural anti conformation of the ribose sugar ring, ensuring correct spatial orientation for viral polymerase inhibition [1].

-

Prostaglandin Synthesis: The orthogonal reactivity of the free hydroxyl group and the protected butyrate ester allows for sequential, stereocontrolled attachment of the alpha and omega side chains characteristic of PGE2 and PGF2α derivatives.

References

-

Title: Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons Source: Catalysts, MDPI (2020) URL: [Link]

-

Title: Lipases as Tools in the Synthesis of Prodrugs from Racemic 9-(2,3-Dihydroxypropyl)adenine Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

Introduction: The Stereochemical Imperative of Prostaglandins

An In-Depth Technical Guide to the Synthesis and Analysis of (1S,4S)-Isomer Prostaglandin Intermediates

For Researchers, Scientists, and Drug Development Professionals

Prostaglandins are a class of lipid autacoids that exert profound and diverse physiological effects, acting as local modulators in nearly every tissue of the human body.[1] Their roles in inflammation, pain, fever, blood pressure regulation, and reproduction make them critical targets for therapeutic intervention.[1][2][3][4] The biological activity of prostaglandins is intrinsically linked to their precise three-dimensional structure. A subtle change in the stereochemistry of the molecule can render it inactive or alter its biological function entirely.

The prostaglandin framework is built upon a cyclopentane ring with two aliphatic side chains, termed the alpha (α) and omega (ω) chains. The synthesis of these complex molecules for pharmaceutical applications presents a significant challenge, primarily in establishing the correct stereochemistry at multiple chiral centers. Rather than building these complex structures from scratch in a linear fashion, modern pharmaceutical synthesis relies on the production of key chiral intermediates that serve as a versatile foundation.

This guide focuses on the pivotal (1S,4S)-isomer intermediates, most notably embodied by the Corey Lactone and its derivatives. These molecules contain the correctly configured cyclopentane core, providing a strategic starting point for the efficient and stereocontrolled synthesis of a wide array of prostaglandin-based Active Pharmaceutical Ingredients (APIs). We will explore the biological rationale for their synthesis, delve into classic and modern synthetic protocols, detail essential analytical techniques for quality control, and illustrate their conversion into life-changing therapeutics.

The Biological Blueprint: Prostaglandin Biosynthesis

In the body, prostaglandin synthesis begins with the release of arachidonic acid from the cell membrane by the enzyme phospholipase A2.[4][5] The free arachidonic acid is then acted upon by cyclooxygenase (COX) enzymes, which exist as two primary isoforms, COX-1 and COX-2.[5][6][7] These enzymes catalyze a two-step reaction: a cyclooxygenase reaction to form the unstable endoperoxide Prostaglandin G2 (PGG2), followed by a peroxidase reaction to reduce PGG2 to Prostaglandin H2 (PGH2).[2][6][7][8] PGH2 is the central, unstable precursor from which all other primary prostaglandins (PGE2, PGF2α, PGD2), prostacyclin (PGI2), and thromboxane A2 (TXA2) are generated by specific downstream synthases.[3][6][9][10]

The enzymatic nature of this pathway ensures the formation of the biologically correct stereoisomers with absolute precision. Chemical synthesis aims to replicate this stereochemical fidelity, a goal made achievable through the use of chiral intermediates.

Caption: Major synthetic pathways to enantiomerically pure prostaglandin intermediates.

Protocol 1: The Classic Corey Synthesis via Chiral Resolution

This route, while lengthy, is historically significant and demonstrates fundamental principles of stereocontrol. [11]It begins with achiral materials and introduces chirality via resolution of a racemic intermediate.

Objective: To synthesize the racemic Corey lactone acid and resolve it to obtain the desired enantiomer.

Methodology:

-

Diels-Alder Reaction: Cyclopentadiene reacts with 2-chloroacrylonitrile to form a bicyclic adduct.

-

Hydrolysis & Protection: The nitrile is hydrolyzed to a carboxylic acid, and the double bond is protected.

-

Baeyer-Villiger Oxidation: The ketone is oxidized with a peroxy acid (e.g., m-CPBA) to insert an oxygen atom, forming a lactone. This is a critical step that establishes the core ring structure. The choice of oxidant and conditions is crucial to avoid side reactions.

-

Iodolactonization: The double bond is deprotected, and the molecule is treated with iodine. This results in a stereospecific cyclization to form an iodolactone, setting multiple stereocenters simultaneously.

-

Dehalogenation & Oxidation: The iodine is removed via radical reduction (e.g., with tributyltin hydride), and the resulting alcohol is oxidized to a ketone.

-

Second Baeyer-Villiger Oxidation: A second oxidation forms the final bicyclic Corey Lactone structure, still as a racemate.

-

Chiral Resolution: The racemic lactone is hydrolyzed to the corresponding hydroxy acid. This racemic acid is then reacted with a chiral amine, such as (+)-ephedrine, to form diastereomeric salts. [11]These salts have different solubilities and can be separated by fractional crystallization.

-

Liberation: After separation, the desired diastereomeric salt is acidified to liberate the enantiomerically pure (-)-Corey lactone acid.

Trustworthiness: Each intermediate must be rigorously purified and characterized by NMR and IR spectroscopy. The final enantiomeric purity after resolution must be confirmed by Chiral HPLC.

Protocol 2: Modern Chemoenzymatic Synthesis

Chemoenzymatic routes offer significant advantages in terms of efficiency, selectivity, and sustainability. [12][13]This example utilizes an enzyme to achieve desymmetrization.

Objective: To synthesize a chiral lactone intermediate via enzymatic Baeyer-Villiger oxidation.

Methodology:

-

Starting Material Synthesis: A prochiral bicyclic ketone is synthesized. A common route involves the organocatalyzed domino Michael/Michael reaction of succinaldehyde and an appropriate Michael acceptor. [14]2. Enzymatic Oxidation: The prochiral ketone is subjected to an enantioselective Baeyer-Villiger oxidation using a specific cyclohexanone monooxygenase (CHMO) enzyme. [12][13] * Reaction Vessel: A buffered aqueous solution (e.g., Tris-HCl buffer, pH 8.0-9.0).

-

Enzyme: A specific CHMO, often recombinantly expressed (e.g., CHMOrhodo1). [12] * Cofactor Regeneration: The enzyme requires NADPH as a cofactor. A regeneration system (e.g., using glucose dehydrogenase and NADP+) is essential for catalytic turnover and cost-effectiveness.

-

Substrate Addition: The ketone, often dissolved in a water-miscible co-solvent like DMSO, is added slowly to the reaction mixture to avoid enzyme inhibition.

-

Incubation: The reaction is gently agitated at a controlled temperature (e.g., 25-30°C) for 24-48 hours.

-

-

Extraction & Purification: The product lactone is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography.

-

Downstream Conversion: The resulting enantiopure lactone is then converted to the Corey Lactone diol through standard chemical transformations. [15][16] Causality: The enzyme's chiral active site precisely orients the substrate, ensuring that oxygen is inserted on only one face of the molecule, leading to the formation of a single enantiomer of the lactone product with very high enantiomeric excess (>99% ee). [16]

Quality Control: Analysis of Chiral Intermediates

Ensuring the enantiomeric purity of the (1S,4S)-intermediate is paramount, as any contamination with the undesired enantiomer will carry through the synthesis and result in an impure API. []

Protocol 3: Enantiomeric Excess (ee) Determination by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers. [18][19][20] Objective: To determine the enantiomeric excess (ee) of a synthesized Corey Lactone derivative.

Methodology:

-

Sample Preparation: A dilute solution of the analyte is prepared in the mobile phase (e.g., 10-100 µg/mL). A sample of the racemic mixture should also be prepared as a reference to confirm the identity of the two enantiomeric peaks.

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Chiral Column Selection: The choice of CSP is critical. For prostaglandin intermediates, columns based on coated or immobilized polysaccharides (e.g., amylose or cellulose derivatives like Chiralpak AD-H or Chiralcel OD-H) are often effective.

-

Method Development & Analysis:

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomers. For example, a starting point could be 90:10 Hexane:Isopropanol. [20] * Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm or based on the absorbance of a protecting group). [18] * Injection: The racemic standard is injected first to determine the retention times (t_R1, t_R2) of both enantiomers. Then, the synthesized sample is injected.

-

-

Data Analysis: The peak areas for the two enantiomers (Area1, Area2) are integrated. The enantiomeric excess is calculated using the formula:

-

ee (%) = [ |Area1 - Area2| / (Area1 + Area2) ] * 100

-

Data Presentation: Comparison of Analytical Techniques

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. [][19] | High accuracy, robust, widely applicable, excellent for ee determination. | Requires method development, consumes solvents. |

| Chiral SFC | Supercritical fluid mobile phase with a chiral stationary phase. [][21] | Faster analysis than HPLC, lower solvent consumption, ideal for preparative scale. | Higher initial instrument cost. |

| NMR Spectroscopy | Use of chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers. [] | Provides structural information, no separation needed. | Lower sensitivity and accuracy for precise ee determination compared to HPLC, requires pure samples. |

From Intermediate to API: The Final Steps

With the enantiomerically pure (1S,4S)-intermediate in hand, the final stage involves the strategic installation of the α- and ω-side chains.

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. Prostaglandin H2 Synthase [biology.kenyon.edu]

- 3. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Unraveling the Symphony of Prostaglandin Synthesis: A Molecular Masterpiece - Oreate AI Blog [oreateai.com]

- 5. trc-p.nl [trc-p.nl]

- 6. Prostaglandin H2 - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

- 8. Prostaglandin H synthase: distinct binding sites for cyclooxygenase and peroxidase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

- 16. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mt.com [mt.com]

Carbocyclic nucleoside precursors cyclopentenyl butyrate

An In-depth Technical Guide: Cyclopentenyl Butyrate and the Strategic Synthesis of Carbocyclic Nucleoside Cores

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbocyclic nucleosides represent a cornerstone of modern antiviral and anticancer therapy. By replacing the furanose ring's oxygen with a methylene group, these analogs gain significant metabolic stability against enzymatic degradation, a critical attribute for effective therapeutics.[1][2][3] This guide provides a senior application scientist's perspective on the synthesis of these vital compounds, focusing on the strategic use of cyclopentenyl moieties, such as cyclopentenyl butyrate, as versatile precursors. We will dissect the causality behind key synthetic choices, from foundational convergent and linear strategies to specific, field-proven protocols like the Mitsunobu reaction. This document is structured to provide not just methodologies, but a deep understanding of the chemical logic that enables the rational design and synthesis of next-generation carbocyclic nucleoside drugs.

Part 1: The Strategic Imperative for Carbocyclic Nucleosides

Beyond Nature: The Rationale for Carbocyclic Analogs

Natural nucleosides, while fundamental to biology, are susceptible to rapid in vivo cleavage of their glycosidic bond by phosphorylases and hydrolases.[3] The "carbocyclic" modification, which substitutes the endocyclic oxygen of the sugar with a carbon atom (CH2), fundamentally alters this reality.[4][5] This single-atom substitution creates a cyclopentane ring that is chemically robust and resistant to enzymatic cleavage, enhancing the compound's bioavailability and half-life.[2] Furthermore, the increased conformational flexibility of the cyclopentane ring can lead to unique binding interactions with target viral or cellular enzymes, potentially improving efficacy and selectivity compared to their natural counterparts.[3][5]

The Cyclopentenyl Core: A Versatile Scaffold for Drug Design

The introduction of a double bond, creating a cyclopentenyl ring, is a key strategic decision in modern carbocyclic nucleoside synthesis. This unsaturated bond is not merely a structural feature; it is a powerful functional handle. It offers the flexibility to introduce additional chemical diversity—such as hydroxyl, fluoro, or azido groups—either before or after the crucial coupling step with a heterocyclic base.[5] This versatility allows chemists to generate extensive libraries of novel nucleoside analogs for structure-activity relationship (SAR) studies, accelerating the discovery of candidates with improved potency or resistance profiles.[6]

Mechanism of Action: From Inert Precursor to Active Drug

Carbocyclic nucleoside precursors are prodrugs. To exert their therapeutic effect, they must be anabolized within the cell to their active triphosphate form. This bioactivation is a three-step phosphorylation cascade mediated by host cell kinases. The resulting carbocyclic nucleoside triphosphate acts as a competitive inhibitor or a chain terminator for viral polymerases (e.g., reverse transcriptase) or cellular DNA polymerases, thereby halting nucleic acid replication and, consequently, viral propagation or tumor growth.[7]

Caption: Phosphorylation cascade and mechanism of action for carbocyclic nucleosides.

Part 2: Synthesis of Chiral Cyclopentenyl Precursors

The enantioselective synthesis of the carbocyclic core is the most challenging aspect of producing these therapeutics.[5] The stereochemistry of the hydroxyl and base substituents on the cyclopentane ring is critical for biological activity.

Foundational Synthetic Strategies: Convergent vs. Linear

Two primary strategies dominate the field:

-

Linear Synthesis: This approach involves building the heterocyclic base (e.g., a purine or pyrimidine) in a stepwise fashion directly onto a pre-formed aminocyclopentane scaffold.[3][5] While direct, it can be lengthy and lacks the flexibility to easily create a wide range of analogs from a common intermediate.

-

Convergent Synthesis: This more flexible and widely adopted strategy involves the separate synthesis of a functionalized carbocyclic moiety and a complete heterocyclic base, which are then coupled together in a late-stage step.[3][5] This approach allows a single, valuable carbocyclic precursor to be combined with numerous bases, rapidly generating a library of potential drug candidates.

Caption: Comparison of linear and convergent synthetic strategies.

The Role of Acyl Groups (e.g., Butyrate) in Synthesis

While "cyclopentenyl butyrate" is not a common standalone precursor name, the butyrate group, and acyl groups in general, play crucial supporting roles. Their primary function is often as a protecting group for hydroxyls, preventing unwanted side reactions. More strategically, they are used in enzymatic kinetic resolutions. In this technique, a racemic mixture of cyclopentenol precursors is reacted with an acyl donor, such as vinyl butyrate, in the presence of a lipase.[8] The enzyme selectively acylates one enantiomer, leaving the other as an unreacted alcohol. The resulting ester (e.g., cyclopentenyl butyrate) and alcohol have different physical properties, allowing for their easy separation, thereby providing access to enantiomerically pure starting materials.[8]

Part 3: Physicochemical Properties and Characterization

The physical properties of precursor molecules are critical for process development, including reaction work-up, purification, and storage.

Core Precursor Profile: Cyclopentyl Butyrate

The following table details the properties of cyclopentyl butyrate, a representative saturated carbocyclic ester, to provide a baseline for understanding these molecules.

| Property | Value | Source(s) |

| CAS Number | 6290-13-7 | [9][10][11] |

| Molecular Formula | C₉H₁₆O₂ | [9][10][11] |

| Molecular Weight | 156.22 g/mol | [9][10][11] |

| Boiling Point | ~196 °C (est.) | [9] |

| Flash Point | 77.79 °C (est.) | [9] |

| XLogP3-AA | 2.2 | [9][10] |

| Appearance | Liquid | [12] |

Part 4: Conversion to Carbocyclic Nucleosides: Key Coupling Methodologies

The convergent coupling of the carbocyclic core with a nucleobase is the pivotal step in the synthesis.

Protocol 1: The Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of convergent synthesis, enabling the formation of a C-N bond between a cyclopentenol precursor and a nucleobase with inversion of stereochemistry at the alcohol carbon.[3][5] This stereochemical control is a key reason for its widespread use.

Causality: The reaction proceeds via the activation of the alcohol with a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). This forms an oxyphosphonium salt, which is an excellent leaving group. The nucleobase, acting as a nucleophile, can then displace it via an Sₙ2 reaction, ensuring the desired stereochemical inversion.

Step-by-Step Methodology: [3]

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve the chiral cyclopentenol precursor (1.0 eq), the desired heterocyclic base (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the resulting solution to 0 °C in an ice bath. This is critical to control the exothermic reaction upon addition of the azodicarboxylate.

-

Addition: Add a solution of diisopropyl azodicarboxylate (DIAD) (1.2 eq) in anhydrous THF dropwise to the cooled mixture over 30 minutes. Maintaining a low temperature prevents side reactions.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel. The triphenylphosphine oxide byproduct and reduced DIAD can be challenging to remove, often requiring careful selection of elution solvents.

Caption: Experimental workflow for a convergent Mitsunobu coupling reaction.

Protocol 2: Synthesis of a Chiral Cyclopentenol Intermediate from D-Ribose

D-ribose is a common and inexpensive starting material from the chiral pool. Its inherent stereochemistry can be transferred to the carbocyclic product through a series of well-established reactions. A key strategy involves a ring-closing metathesis (RCM) reaction.[13][14]

Causality: This multi-step synthesis leverages the defined stereocenters of D-ribose. The furanose ring is opened, and the ends of the carbon chain are functionalized with terminal alkenes. The RCM reaction, typically catalyzed by a Grubbs catalyst, then efficiently forms the five-membered cyclopentenyl ring, preserving the crucial stereochemical information.

Step-by-Step Methodology (Abbreviated): [13][14]

-

Protection: Protect the hydroxyl groups of D-ribose to prevent side reactions.

-

Chain Elongation/Olefin Installation: Chemically manipulate the protected D-ribose to open the ring and install terminal olefins at appropriate positions.

-

Ring-Closing Metathesis (RCM): Dissolve the resulting diene in a solvent like dichloromethane and treat it with a Grubbs catalyst (e.g., Grubbs' 2nd generation catalyst). The reaction is typically run under an inert atmosphere until cyclization is complete.

-

Deprotection/Functionalization: Selectively deprotect and functionalize the resulting chiral cyclopentenol to prepare it for the subsequent coupling reaction. This provides the key intermediate for nucleoside synthesis.[13][14]

Part 5: Applications in Drug Development

The ultimate goal of synthesizing these precursors is the development of effective therapeutics. The versatility of cyclopentenyl intermediates has led to the successful synthesis of numerous potent antiviral agents.

Biological Activity of Resulting Nucleosides

The following table summarizes the in vitro antiviral activity of several carbocyclic nucleosides synthesized from cyclopentenyl precursors, demonstrating their potential against a range of viruses.

| Compound | Target Virus | Assay Type | EC₅₀ (µM) | Cell Line | Source(s) |

| 1,2,3-Triazole Analogue | Vaccinia Virus | CPE | 0.4 | Vero | [3][14] |

| 1,2,3-Triazole Analogue | Cowpox Virus | CPE | 39 | Vero | [3][14] |

| 1,2,3-Triazole Analogue | SARS-CoV | CPE | 47 | Vero | [3][14] |

| 1,2,4-Triazole Analogue | SARS-CoV | CPE | 21 | Vero | [3][14] |

| 9-deazaneplanocin A | HIV | Moderate Activity | [15] | ||

| Pyrazole Amide 15f | HIV-1 | 24 | PBM | [3][16] |

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. CPE (Cytopathic Effect) assay measures the ability of the compound to prevent virus-induced cell death.

Conclusion

The synthesis of carbocyclic nucleosides is a mature yet continually evolving field at the heart of medicinal chemistry. Cyclopentenyl precursors, whether functionalized as butyrates for purification or used as versatile cyclopentenols for coupling, are central to the efficient and stereocontrolled construction of these complex molecules. A deep, mechanistic understanding of the synthetic strategies and protocols outlined in this guide—from the overarching convergent approach to the specifics of the Mitsunobu reaction—is essential for any researcher aiming to innovate in this therapeutically vital area. The ability to rationally design and execute these intricate synthetic pathways will continue to fuel the discovery of new antiviral and anticancer agents with improved efficacy and broader applications.

References

-

De Clercq, E. (2005). Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed. [Link]

-

Rao, J. R., Schinazi, R. F., & Chu, C. K. (2007). Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides. Bioorganic & Medicinal Chemistry. [Link]

-

Tiwari, R., & B-Rao, C. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Future Medicinal Chemistry. [Link]

-

The Good Scents Company. (n.d.). Cyclopentyl butyrate. The Good Scents Company Information System. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopentyl butyrate. PubChem Compound Database. [Link]

-

Agrofoglio, L. A., et al. (2006). Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads. ResearchGate. [Link]

-

University of Hamburg. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. Department of Chemistry. [Link]

-

Cho, J. H., et al. (2006). Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antiviral Agents Against Orthopoxviruses and SARS. Journal of Medicinal Chemistry. [Link]

-

The Good Scents Company. (n.d.). cyclotene butyrate. The Good Scents Company Information System. [Link]

-

National Institute of Standards and Technology. (n.d.). Butanoic acid, cyclopentyl ester. NIST Chemistry WebBook. [Link]

-

Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. PubMed. [Link]

-

Reynolds, N. T., & Scheidt, K. A. (2007). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. Organic Chemistry Portal. [Link]

-

Jordheim, L. P., et al. (2013). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. PMC. [Link]

-

Cho, J. H., et al. (2012). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. PMC. [Link]

- Lee, S., et al. (2006). Process for the preparation of optically active cyclopentenones.

-

McGill University. (n.d.). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. eScholarship@McGill. [Link]

-

Sharma, A., et al. (2023). Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues. Organic Letters. [Link]

-

Seley-Radtke, K. L., & Hui, Y. (2009). Synthesis and Evaluation of 2'-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents. PMC. [Link]

-

Wikipedia. (n.d.). Synthesis of nucleosides. Wikipedia. [Link]

-

Li, X., et al. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. MDPI. [Link]

Sources

- 1. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 8. EP1811037A1 - Process for the preparation of optically active cyclopentenones - Google Patents [patents.google.com]

- 9. scent.vn [scent.vn]

- 10. Cyclopentyl butyrate | C9H16O2 | CID 80503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Butanoic acid, cyclopentyl ester [webbook.nist.gov]

- 12. 2-methyl-5-oxo-1-cyclopenten-1-yl butyrate | CymitQuimica [cymitquimica.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

(1S,4S)-trans-4-hydroxy-2-cyclopenten-1-yl butyrate properties

An In-Depth Technical Guide to (1S,4S)-trans-4-Hydroxy-2-cyclopenten-1-yl Butyrate: Mechanistic Utility and Synthetic Applications

As chiral building blocks become increasingly vital in the development of targeted therapeutics, cyclopentenoid derivatives have emerged as foundational scaffolds. Among these, (1S,4S)-trans-4-hydroxy-2-cyclopenten-1-yl butyrate (CAS: 625445-16-1) stands out as a highly versatile, enantiopure intermediate[1][2]. Unlike its meso (cis) counterpart, which is typically desymmetrized, the trans configuration provides the exact stereochemical geometry required for synthesizing complex trans-substituted cyclopentane rings found in prostaglandins and advanced carbocyclic nucleosides[3][4].

This whitepaper explores the physicochemical properties, the causality behind its enzymatic resolution, and its strategic deployment in drug development workflows.

Physicochemical and Structural Profile

The utility of (1S,4S)-trans-4-hydroxy-2-cyclopenten-1-yl butyrate lies in its bifunctional nature: it possesses both a free secondary hydroxyl group for downstream functionalization and a butyrate ester that serves as an excellent, lipophilic leaving group.

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description |

| Chemical Name | (1S,4S)-4-hydroxycyclopent-2-en-1-yl butyrate |

| CAS Registry Number | 625445-16-1 |

| Molecular Formula | C9H14O3 |

| Molecular Weight | 170.21 g/mol |

| Stereochemistry | trans (1S, 4S) |

| Appearance | Colorless to pale yellow viscous oil |

| Key Structural Features | C2-C3 endocyclic double bond; trans-oriented C1 butyrate and C4 hydroxyl |

Note: The trans relationship dictates that the C1 and C4 substituents reside on opposite faces of the cyclopentene plane, a critical geometric requirement for preventing steric hindrance during transition-metal-catalyzed cross-coupling[3][4].

Mechanistic Rationale: Why the Butyrate Ester?

In organic synthesis, the choice of an ester protecting/leaving group is rarely arbitrary. The selection of a butyrate over a standard acetate in this specific chiral building block is driven by two fundamental chemical causalities:

-

Enhanced Lipophilic Differentiation: During the kinetic resolution of the racemic trans-diol, the introduction of a four-carbon butyryl chain drastically alters the partition coefficient (LogP) of the acylated product compared to the highly polar unreacted diol. This massive polarity gap ensures that downstream isolation via silica gel chromatography is trivial and high-yielding.

-

Optimized Enzymatic Recognition: Certain lipases (e.g., Candida antarctica Lipase B or Pseudomonas lipases) exhibit a deeper hydrophobic binding pocket that accommodates the butyryl acyl donor more favorably than an acetyl group. This transition-state stabilization often results in a higher enantiomeric ratio (E-value), pushing the optical purity of the (1S,4S) enantiomer to >99% ee[4].

Enzymatic Kinetic Resolution Workflow

The synthesis of (1S,4S)-trans-4-hydroxy-2-cyclopenten-1-yl butyrate is most efficiently achieved via the lipase-catalyzed kinetic resolution of racemic trans-cyclopent-2-ene-1,4-diol.

Diagram 1: Lipase-catalyzed irreversible transesterification yielding the (1S,4S)-butyrate.

Self-Validating Protocol: Lipase-Catalyzed Transesterification

This methodology is designed as a self-validating system; the inherent chemical properties of the reagents provide real-time feedback on the reaction's success.

Step 1: Substrate & Donor Initialization Dissolve 10.0 mmol of racemic trans-cyclopent-2-ene-1,4-diol in 50 mL of anhydrous methyl tert-butyl ether (MTBE). Add 8.0 mmol of vinyl butyrate. Causality: Vinyl butyrate is chosen because the leaving group (vinyl alcohol) immediately tautomerizes to volatile acetaldehyde, rendering the acylation thermodynamically irreversible and driving the reaction to completion[3].

Step 2: Enzymatic Catalysis Introduce 250 mg of immobilized Candida antarctica Lipase B (CALB). Stir the suspension gently at 30°C to avoid mechanical shearing of the immobilized enzyme beads.

Step 3: Validation Checkpoint (In-Process Monitoring) After 4 hours, spot the reaction mixture on a silica TLC plate (Eluent: Hexanes/Ethyl Acetate 1:1). Self-Validation: You must observe two distinct spots. The highly non-polar mono-butyrate ester will migrate near the solvent front (Rf ~0.7), while the unreacted (1R,4R)-diol will remain near the baseline (Rf ~0.1). If the spots are not widely separated, the acyl donor has degraded or the enzyme is inactive.

Step 4: Termination and Isolation Filter the reaction mixture through a medium-porosity glass frit to recover the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography to isolate the pure (1S,4S)-trans-4-hydroxy-2-cyclopenten-1-yl butyrate[4].

Downstream Applications in Drug Discovery

The (1S,4S)-butyrate is a privileged intermediate for two major classes of therapeutics: Carbocyclic Nucleosides and Prostaglandins [3][5][6][7].

Tsuji-Trost Allylic Alkylation (Double Inversion)

The most powerful transformation of this compound is the Palladium-catalyzed Tsuji-Trost reaction. The butyrate acts as an exceptional leaving group. When Pd(0) oxidatively adds to the allylic system, it does so with inversion of stereochemistry, forming a π-allyl palladium complex. Subsequent nucleophilic attack (e.g., by a purine/pyrimidine base or a carbon nucleophile) occurs with a second inversion. The net result is the retention of the original (1S,4S) stereochemistry, allowing chemists to precisely program the 3D architecture of the target drug[7].

Diagram 2: Divergent synthetic utility of the (1S,4S)-butyrate via Pd-catalyzed allylic substitution.

-

Carbocyclic Nucleosides: By replacing the labile oxygen of a ribose ring with a resilient methylene group, drugs like Entecavir and Abacavir achieve high metabolic stability against phosphorylases. The (1S,4S)-butyrate allows for the stereocontrolled installation of nucleobases to mimic the natural trans geometry of DNA/RNA building blocks[5][6].

-

Prostaglandins: The synthesis of prostaglandins (such as PGE2) requires the installation of two alkyl chains in a trans relationship across a cyclopentane ring. The pre-existing trans geometry of the (1S,4S)-butyrate serves as a perfect template, guiding conjugate additions and alkylations to the correct faces of the ring[3][4].

Conclusion

(1S,4S)-trans-4-hydroxy-2-cyclopenten-1-yl butyrate is far more than a simple chiral alcohol; it is a highly engineered synthetic node. By leveraging the lipophilicity and leaving-group capability of the butyrate ester, chemists can execute highly efficient enzymatic resolutions and stereoretentive palladium cross-couplings. For drug development professionals working on antivirals or prostanoid receptor agonists, mastering the chemistry of this specific building block is essential for scalable, enantioselective API manufacturing.

References

1.[1] Product Name:Butanoic acid, (1S,4S)-4-hydroxy-2-cyclopenten-1 ... chem960.com.1 2.[5] Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes. researchgate.net. 5 3.[6] The Synthesis of Carbocyclic 5′-Nor Thymidine and an Isomer as Oligonucleotide Monomers. tandfonline.com. 6 4.[2] 625445-16-1 BUTANOIC ACID (1S,4S)-4-HYDROXY-2 .... chemsigma.com. 2 5.[7] Stereodivergent routes in organic synthesis: Carbohydrates, amino acids, alkaloids and terpenes. ua.es. 7 6.[3] Chiral Preparation of C2-Symmetric 4-Cyclopentene-1,3-diol. thieme-connect.com.3 7.[4] Synthesis of Chiral Cyclopentenones | Chemical Reviews. acs.org. 4

Sources

- 1. 625445-16-1(Butanoic acid, (1S,4S)-4-hydroxy-2-cyclopenten-1-yl ester (9CI)) | Kuujia.com [kuujia.com]

- 2. 625445-16-1 BUTANOIC ACID (1S,4S)-4-HYDROXY-2-CYCLOPENTEN-1-YL ESTER [chemsigma.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. rua.ua.es [rua.ua.es]

Synthetic Routes to Chiral 1,4-Disubstituted Cyclopentenes: A Comprehensive Technical Guide for Advanced Scaffolds

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the chiral 1,4-disubstituted cyclopentene motif is a privileged structural scaffold. It forms the rigid, metabolically stable core of numerous active pharmaceutical ingredients (APIs), including carbocyclic nucleosides, prostaglandins, and targeted kinase inhibitors. Unlike their 1,2- or 1,3-counterparts, 1,4-disubstituted cyclopentenes project their substituents across a specific spatial vector that is highly effective for binding deep within enzymatic pockets.

As a Senior Application Scientist, I approach the synthesis of these scaffolds not merely as a sequence of chemical transformations, but as a highly orchestrated manipulation of three-dimensional space. Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) requires absolute control over reaction trajectories. This guide details the two most robust, field-proven methodologies for accessing these scaffolds: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) and the Divergent Ring-Opening of Bicyclic Hetero-Diels-Alder Adducts .

Pathway A: Desymmetrization via Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Mechanistic Rationale

The desymmetrization of meso-cyclopent-4-ene-1,3-diol derivatives (such as bis-carbonates or bis-esters) via Palladium-catalyzed AAA is the gold standard for generating trans-1,4-disubstituted cyclopentenes. The causality of the enantiocontrol lies in the chiral environment created by the ligand.

When utilizing the classic Trost ligand—derived from trans-1,2-diaminocyclohexane and 2-(diphenylphosphino)benzoic acid—the catalyst forms a highly organized, chiral

Catalytic Cycle Visualization

Caption: Catalytic cycle of Pd-catalyzed asymmetric allylic alkylation of meso-cyclopentenes.

Standardized Experimental Protocol: Pd-AAA

Self-Validating System: This protocol incorporates built-in analytical checkpoints to ensure the integrity of the chiral induction.

Reagents & Equipment:

-

meso-Cyclopent-4-ene-1,3-diol bis(methyl carbonate) (1.0 equiv, 10 mmol)

- (2.5 mol%)

-

(R,R)-Trost Ligand (7.5 mol%)

-

Dimethyl malonate (1.2 equiv) & NaH (60% dispersion, 1.2 equiv)

-

Anhydrous THF, flame-dried Schlenk glassware, Argon atmosphere.

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a flame-dried Schlenk flask under argon, dissolve

and the (R,R)-Trost Ligand in 20 mL of degassed anhydrous THF. Stir at room temperature for 30 minutes until the solution turns a vibrant, homogeneous yellow-orange, indicating the active Pd(0)-ligand complex has formed. -

Nucleophile Generation: In a separate flask, suspend NaH in 15 mL of THF at 0 °C. Add dimethyl malonate dropwise. Stir until hydrogen evolution ceases (approx. 30 mins) to yield a clear solution of sodium dimethyl malonate.

-

Substrate Addition: Cool the catalyst solution to 0 °C. Add the meso-cyclopentene substrate in one portion.

-

Stereoselective Trapping: Transfer the nucleophile solution dropwise to the main reaction flask over 15 minutes.

-

Reaction Monitoring: Stir the mixture at 0 °C to room temperature for 12 hours. Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc) and LC-MS. The reaction is complete when the bis-carbonate mass is fully consumed.

-

Workup & Purification: Quench the reaction with saturated aqueous

(20 mL). Extract with EtOAc ( -

Analytical Validation: Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, 98:2 Hexanes/IPA, 1.0 mL/min). The ee should routinely exceed 95%.

Pathway B: Divergent Ring-Opening of Bicyclic Hetero-Diels-Alder Adducts

Mechanistic Rationale

An alternative, highly elegant approach to functionalized 1,4-disubstituted cyclopentenes utilizes the ring-opening of 3-aza-2-oxabicyclo[2.2.1]hept-5-enes (acylnitroso Diels-Alder adducts). This method is particularly valuable for synthesizing hydroxamic acid-containing cycloalkenes, which are potent pharmacophores for metalloprotease inhibitors[2].

The causality of stereocontrol in this system is strictly governed by the choice of the Lewis acid catalyst.

-

Indium Triflate (

): Acts as a hard Lewis acid. It preferentially coordinates to the oxygen of the bridging N-O bond, highly activating the C-O bond. This promotes a classic -

Copper(II) in Toluene: In a non-polar solvent, Cu(II) coordinates to the N-O moiety but templates the delivery of the nucleophile from the same face as the metal complex. This syn-facial delivery reverses the stereoselectivity, yielding the syn-1,4-hydroxamic acid [3].

Divergent Stereoselective Workflows

Caption: Divergent stereoselective ring-opening of bicyclic acylnitroso Diels-Alder adducts.

Standardized Experimental Protocol: Ring-Opening

Self-Validating System: This protocol relies on 2D NMR to definitively prove the relative stereochemistry of the resulting scaffold.

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve N-phenylacetyl-3-aza-2-oxabicyclo[2.2.1]hept-5-ene (1.0 equiv, 5 mmol) in 15 mL of anhydrous methanol. The methanol serves as both the solvent and the nucleophile.

-

Catalyst Addition: Add

(10 mol%, 0.5 mmol) in one single portion at room temperature. The reaction mixture will remain largely homogeneous. -

Reaction Execution: Stir the mixture at room temperature for 4 to 6 hours. Validation Checkpoint: Monitor the consumption of the bicyclic starting material via LC-MS (ESI+).

-

Workup: Upon complete conversion, remove the methanol under reduced pressure using a rotary evaporator. Dilute the crude residue with 20 mL of EtOAc and wash with water (

mL) to remove the indium salts. Dry the organic layer over -

Purification: Purify the crude product by silica gel flash chromatography using a gradient of Hexanes to EtOAc (typically eluting at 60% EtOAc).

-

Analytical Validation: Confirm the anti-1,4 relative stereochemistry using 2D NOESY NMR. Critical Check: The absence of NOE cross-peaks between the C1-proton (adjacent to the methoxy group) and the C4-proton (adjacent to the hydroxamic acid) definitively validates the anti configuration.

Quantitative Data Summary

To aid in route selection, the following table summarizes the performance metrics of the methodologies discussed above. The data reflects optimized conditions utilizing standard nucleophiles.

| Synthetic Methodology | Catalyst / Reagent System | Representative Nucleophile | Major Product Stereochemistry | Typical Yield (%) | Stereoselectivity (ee / dr) |

| Asymmetric Allylic Alkylation | Dimethyl malonate | trans-1,4-disubstituted | 85 - 95% | > 95% ee | |

| Lewis Acid Ring-Opening | Aliphatic Alcohols (e.g., MeOH) | anti-1,4-hydroxamic acid | 75 - 88% | > 85:15 dr (anti:syn) | |

| Transition-Metal Ring-Opening | Aliphatic Alcohols | syn-1,4-hydroxamic acid | 60 - 80% | > 90:10 dr (syn:anti) |

Conclusion

The synthesis of chiral 1,4-disubstituted cyclopentenes demands rigorous control over catalytic intermediates. For applications requiring absolute enantiocontrol from meso-precursors, Palladium-catalyzed AAA remains unmatched in its reliability and broad nucleophile scope. Conversely, when the target molecule requires complex heteroatom functionalization—such as hydroxamic acids for metalloprotease targeting—the divergent ring-opening of acylnitroso Diels-Alder adducts offers unparalleled diastereocontrol simply by toggling the Lewis acid character of the catalyst. By adhering to the validated protocols and analytical checkpoints outlined in this guide, synthetic chemists can reliably integrate these privileged scaffolds into advanced drug discovery pipelines.

References

-

Title: trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition Source: Chemical Reviews - ACS Publications URL: [Link]

-

Title: Regio- and stereochemically controlled formation of hydroxamic acid containing anti- or syn-1,4-cycloalkenols from acylnitroso-derived Diels-Alder adducts Source: PubMed - National Institutes of Health (NIH) URL: [Link]

-

Title: Regio- and stereochemically controlled formation of hydroxamic acids from indium triflate-mediated nucleophilic ring-opening reactions with acylnitroso-Diels–Alder adducts Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regio- and stereochemically controlled formation of hydroxamic acids from indium triflate-mediated nucleophilic ring-opening reactions with acylnitroso-Diels–Alder adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regio- and stereochemically controlled formation of hydroxamic acid containing anti- or syn-1,4-cycloalkenols from acylnitroso-derived Diels-Alder adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Carbocyclic Nucleosides: A Technical Guide to CAS 60410-16-4 Analogs and Butyrate Derivatives

The Chiral Synthon: Moving Beyond the Acetate Baseline

In the development of antiviral and antineoplastic agents, carbocyclic nucleosides—where the oxygen atom of the furanose ring is replaced by a methylene group—offer superior metabolic stability against phosphorylases. The foundational building block for many of these therapeutics (including Abacavir and Entecavir) is CAS 60410-16-4 , chemically known as (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol.

While this acetate derivative is a highly versatile chiral synthon[1], modern drug development and advanced stereoselective synthesis often require tuning the ester moiety. Transitioning from the standard acetate to butyrate derivatives (e.g., (1S,4R)-cis-4-Butyryloxy-2-cyclopenten-1-ol) provides a strategic advantage. As a Senior Application Scientist, I utilize this modification to achieve two distinct goals: enhancing the enantiomeric excess (ee) during enzymatic desymmetrization and optimizing the lipophilicity of downstream prodrugs[2].

Mechanistic Rationale: The Butyrate Advantage

Enzymatic Desymmetrization Kinetics

The synthesis of these chiral building blocks typically relies on the lipase-catalyzed desymmetrization of meso-cyclopentene-1,3-diol. When using Candida antarctica Lipase B (CAL-B), the choice of acyl donor dictates the reaction's transition state.

-

The Acetate Limitation: Vinyl acetate is highly reactive, which can sometimes lead to localized over-acylation (diacetate formation), reducing the overall yield of the desired monoester.

-

The Butyrate Solution: Vinyl butyrate possesses a longer aliphatic chain that interacts more favorably with the hydrophobic binding pocket of CAL-B. This increased steric bulk slows the reaction rate slightly but significantly enhances the stereodifferentiation, virtually eliminating di-acylation and pushing the enantiomeric excess to >98%[2].

Tsuji-Trost Allylic Substitution Dynamics

To attach the nucleobase (purine or pyrimidine) to the cyclopentene ring, chemists employ a Palladium(0)-catalyzed allylic substitution. The butyrate group serves as a superior leaving group compared to acetate. Upon ionization to form the π-allyl palladium complex, the bulkier butyrate anion provides enhanced steric shielding, which tightly controls the trajectory of the incoming nucleobase, thereby improving the diastereoselectivity of the coupling step.

Workflow & Experimental Methodology

The following workflow illustrates the generation of the butyrate analog from the meso-diol precursor.

Enzymatic desymmetrization workflow for butyrate derivatives.

Protocol: Self-Validating Enzymatic Desymmetrization

Objective: Synthesize (1S,4R)-cis-4-Butyryloxy-2-cyclopenten-1-ol with >98% ee.

Causality & Design: Methyl tert-butyl ether (MTBE) is selected as the solvent because its specific LogP maintains the essential hydration shell around the immobilized CAL-B enzyme, preventing denaturation. Vinyl butyrate is used as the acyl donor because the leaving group (vinyl alcohol) immediately tautomerizes to volatile acetaldehyde, rendering the acylation strictly irreversible and driving the equilibrium to completion.

Step-by-Step Procedure:

-

Substrate Preparation: Dissolve 10.0 mmol of meso-cyclopentene-1,3-diol in 50 mL of anhydrous MTBE under an argon atmosphere. Note: Strict anhydrous conditions prevent the premature hydrolysis of the vinyl butyrate.

-

Catalyst Introduction: Add 100 mg of immobilized CAL-B (Novozym 435).

-

Acylation: Introduce 12.0 mmol of vinyl butyrate dropwise over 15 minutes. Controlled addition prevents localized high concentrations that could trigger non-specific di-acylation.

-

Incubation: Agitate the suspension at 250 rpm at 30°C for 14 hours.

-

Validation Check (Self-Validating Step): Withdraw a 50 µL aliquot, filter, and analyze via chiral HPLC (Chiralcel OD-H column, Hexane:IPA 95:5). The protocol is validated when the meso-diol peak is depleted (<1%) and the mono-butyrate peak shows >98% ee. If di-butyrate is detected, the agitation rate was insufficient, leading to localized concentration gradients.

-

Isolation: Filter the reaction mixture to recover the immobilized enzyme (which can be washed with cold MTBE and reused up to 5 times). Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexane:EtOAc 4:1) to yield the pure butyrate analog.

Quantitative Data: Acetate vs. Butyrate Analogs

The following table summarizes the physicochemical and kinetic differences between the standard CAS 60410-16-4 and its butyrate counterpart, highlighting why the latter is often preferred in advanced scale-up operations.

| Parameter / Property | Acetate Derivative (CAS 60410-16-4) | Butyrate Derivative | Causality / Technical Impact |

| Acyl Donor Used | Vinyl Acetate | Vinyl Butyrate | Butyrate provides a bulkier transition state in the enzyme pocket. |

| Enantiomeric Excess (ee) | 94% – 96% | > 98% | Enhanced steric differentiation in the CAL-B active site prevents errors. |

| Leaving Group Ability | Moderate | High | Butyrate's bulk facilitates cleaner π-allyl palladium formation in downstream steps. |

| Estimated LogP | ~0.8 | ~1.9 | Higher lipophilicity allows for easier chromatographic separation from polar impurities. |

| Enzyme Reusability | 2-3 Cycles | 5-6 Cycles | Lower volatility and acidity of butyrate byproducts preserve enzyme integrity. |

Downstream Application: The Prodrug Pathway

Beyond serving as a leaving group, the butyrate moiety can be intentionally retained on the final carbocyclic nucleoside to act as a lipophilic prodrug. The butyrate ester masks the polar hydroxyl group, significantly increasing the molecule's ability to passively diffuse across the phospholipid bilayer of target cells.

Once inside the cytoplasm, the molecule relies on the host's intracellular machinery to become active.

Intracellular activation pathway of butyrate-esterified nucleoside prodrugs.

Because non-specific intracellular esterases cleave butyrate esters more slowly than acetate esters, this strategy effectively creates a sustained intracellular release profile, preventing the rapid saturation of the subsequent kinase phosphorylation steps and maximizing the concentration of the active triphosphate inhibitor at the viral polymerase site.

References

-

Title: Synthesis of Chiral Cyclopentenones (Enzymatic Resolutions) Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Engineering Stability: Core Synthons in Antiviral Carbocyclic Nucleoside Synthesis

Executive Summary

Carbocyclic nucleosides—where the furanose oxygen is replaced by a methylene group—represent a pivotal class of antivirals designed to overcome the metabolic instability of natural nucleosides.[1] By eliminating the labile glycosidic acetal linkage, these analogs resist phosphorylase-mediated cleavage, significantly enhancing plasma half-life and intracellular retention.

This technical guide focuses on the core synthons that enable the construction of these scaffolds. We move beyond basic synthesis to examine the "Vince Lactam" as the industry-standard chiral progenitor, while also detailing advanced coupling methodologies like the Pd-catalyzed Trost alkylation.

The Strategic Core: Vince Lactam

The bicyclic

-

Latent Chirality: The meso-compound can be desymmetrized to yield enantiopure cyclopentyl cores.

-

Differential Reactivity: The alkene and the lactam amide provide orthogonal handles for functionalization.

Experimental Protocol: Enzymatic Resolution

Chemical resolution of Vince lactam is inefficient. The industrial standard relies on enzymatic kinetic resolution to isolate the (-)-lactam (1R,4S), which correlates to the stereochemistry required for bioactive nucleosides like Abacavir and Carbovir .[6]

Objective: Isolate (-)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one with >99% ee.

Reagents & Equipment:

-

Substrate: Racemic Vince Lactam (100 g).

-

Biocatalyst: Recombinant (+)-

-lactamase (e.g., from Microbacterium hydrocarbonoxydans or Sulfolobus solfataricus) or immobilized CAL-B (Lipase B). -

Medium: 50 mM Potassium Phosphate Buffer (pH 7.0).

-

Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Methodology:

-

Preparation: Dissolve racemic lactam (100 g) in phosphate buffer (1.0 L). Ensure pH is strictly maintained at 7.0.

-

Initiation: Add the enzyme (loading depends on specific activity units, typically 1-5% w/w relative to substrate). Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor reaction progress via Chiral HPLC (Chiralpak AS-H column). The enzyme selectively hydrolyzes the (+)-lactam into the water-soluble

-amino acid. -

Termination: Stop the reaction when conversion reaches 50-52% (typically 4-8 hours).

-

Isolation:

-

Extract the reaction mixture with DCM (3 x 500 mL). The unreacted (-)-lactam partitions into the organic phase.

-

The (+)-amino acid remains in the aqueous phase (can be recycled via racemization if necessary).

-

-

Purification: Dry organic layer over MgSO

, filter, and concentrate in vacuo. Recrystallize from diisopropyl ether to achieve >99% ee.

Visualization: Enzymatic Resolution Workflow

Figure 1: Workflow for the enzymatic desymmetrization of Vince lactam to yield the antiviral precursor.[6]

Nucleobase Installation: The Trost Asymmetry Paradigm

Once the chiral carbocyclic core is established (often by opening the lactam to an amino-alcohol), the nucleobase (purine/pyrimidine) must be installed. Traditional S

The Superior Method: Pd-Catalyzed Trost Asymmetric Allylic Alkylation (AAA).

This method allows for the stereocontrolled introduction of the base with high regioselectivity, utilizing a

Mechanism & Causality

-

Ionization: Pd(0) coordinates with the allylic ester/carbonate (derived from the lactam), ejecting the leaving group to form a cationic

-allyl complex. -

Equilibration: The complex rapidly equilibrates between diastereomers. The chiral ligand (e.g., Trost DACH-phenyl) dictates the geometry.

-

Nucleophilic Attack: The nucleobase attacks the

-allyl system trans to the metal (double inversion = net retention if starting from acetate; however, in dynamic kinetic asymmetric transformations (DYKAT), the product stereochemistry is ligand-controlled).

Visualization: Pd-Catalytic Cycle

Figure 2: Palladium-catalyzed allylic alkylation cycle for stereoselective base installation.

Case Study: Synthesis of Abacavir

Abacavir (Ziagen) exemplifies the utility of the Vince lactam.[2][7] The synthesis requires the conversion of the lactam to a cyclopentenyl amino alcohol, followed by base coupling.

Synthetic Pathway Data

| Step | Transformation | Reagents/Conditions | Key Outcome |

| 1 | Lactam Opening | MeOH, HCl (acidic methanolysis) | Formation of amino-ester |

| 2 | Reduction | NaBH | Generation of amino-alcohol |

| 3 | Base Coupling | 2-amino-6-chloropurine, Pd(PPh | N9-alkylation (Tsuji-Trost) |

| 4 | Cyclopropylamine | Cyclopropylamine, EtOH | Displacement of C6-Cl |

Troubleshooting the Coupling

-

Problem: Low N9/N7 regioselectivity.

-

Solution: Use Trost ligands (DACH) rather than standard phosphines. Ensure the nucleophile is generated using NaH or BSA (N,O-Bis(trimethylsilyl)acetamide) to create the "hard" anion which prefers the "soft" Carbon attack in some contexts, but here we want N-alkylation. Actually, for Pd-AAA, the pKa of the nucleophile is critical. 2-amino-6-chloropurine is often used because the C6-Cl withdraws electron density, making the N9 proton more acidic and the nitrogen a better nucleophile for the

-allyl species.

-

-

Problem: Pd-Black precipitation.

-

Solution: Degas all solvents thoroughly. Add dppe (1,2-Bis(diphenylphosphino)ethane) as a stabilizer if not using a specific chiral ligand.

-

Advanced Architectures: Entecavir

While Abacavir utilizes the cyclopentenyl core directly, Entecavir requires a more complex core with an exocyclic methylene group.

-

Divergence: While Vince lactam can be used, modern industrial routes often utilize acyclic precursors or Eschenmoser’s salt functionalization of cyclopentanones to install the exocyclic double bond.

-

Core Requirement: The presence of the 2'-deoxy functionality and the exocyclic alkene makes the Vince lactam less direct than for Abacavir. However, the principles of carbocyclic stability remain identical.

References

-

Vince, R. (2025). Vince Lactam: A Key Synthon for Antiviral Carbocyclic Nucleosides. Grokipedia. Link

-

Bristol-Myers Squibb. (2011). Synthesis of Entecavir and its Novel Class of Analogs. Current Protocols in Nucleic Acid Chemistry. Link

-

BenchChem Technical Support. (2025). Protocol: Enzymatic Resolution of Vince Lactam for Abacavir Synthesis. BenchChem. Link

-

Jeong, L. S., & Lee, J. A. (2004).[8] Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents. Antiviral Chemistry & Chemotherapy. Link

-

Trost, B. M., et al. (2013). Total Synthesis of Entecavir. Journal of Organic Chemistry. Link

Sources

- 1. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Kinetic Resolution of trans-cyclopent-2-ene-1,4-diol

Introduction: The Strategic Importance of Chiral Cyclopentene Diols

Optically active cyclopentane derivatives are pivotal building blocks in the synthesis of a vast array of biologically significant molecules, most notably the prostaglandins. Prostaglandins are lipid compounds that exert a wide range of physiological effects, including regulation of inflammation, blood pressure, and smooth muscle contraction. The precise stereochemistry of the cyclopentane core is paramount to their biological activity. The enantioselective synthesis of these core structures, therefore, represents a critical challenge in medicinal chemistry and drug development.

trans-cyclopent-2-ene-1,4-diol is a valuable precursor for these complex syntheses. Its racemic form can be efficiently resolved into its constituent enantiomers through enzymatic kinetic resolution (EKR). This technique leverages the high stereoselectivity of enzymes, particularly lipases, to preferentially catalyze the transformation of one enantiomer over the other, allowing for the separation of both the unreacted enantiomer and the newly formed product in high enantiomeric purity. This application note provides a detailed protocol for the lipase-catalyzed kinetic resolution of trans-cyclopent-2-ene-1,4-diol via acylation, a robust and scalable method for producing these valuable chiral synthons.

Principle of Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is predicated on the difference in the rate of reaction of two enantiomers with a chiral catalyst or reagent. In this case, a lipase selectively acylates one enantiomer of the racemic diol at a much faster rate than the other.[1] This results in a mixture containing the unreacted, enantioenriched diol and the monoacylated product of the opposite configuration.

The theoretical maximum yield for each enantiomer in a classic kinetic resolution is 50%. The efficiency of the resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values are indicative of a more effective separation. For many synthetic applications, an E value greater than 25 is considered efficient.[2]

Lipases, such as those from Candida antarctica and Pseudomonas species, are particularly well-suited for these transformations. They are commercially available, exhibit broad substrate specificity, and often display high enantioselectivity in non-aqueous environments.[3] The use of an irreversible acyl donor, such as vinyl acetate, is common as it shifts the equilibrium towards product formation.

Visualizing the Reaction: Mechanism of Lipase-Catalyzed Acylation

The catalytic cycle of a lipase involves a serine hydrolase mechanism. The key steps are the formation of an acyl-enzyme intermediate and the subsequent transfer of the acyl group to the alcohol.

Caption: Mechanism of lipase-catalyzed acylation for kinetic resolution.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the enzymatic kinetic resolution of trans-cyclopent-2-ene-1,4-diol.

Materials and Equipment

-

Substrate: Racemic trans-cyclopent-2-ene-1,4-diol

-

Enzyme: Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym® 435) or Pseudomonas cepacia lipase (PCL).

-

Acyl Donor: Vinyl acetate

-

Solvent: Anhydrous tert-butyl methyl ether (tBuOMe) or toluene.

-

Reaction Vessel: Anhydrous glassware with a magnetic stirrer.

-

Temperature Control: Oil bath or another suitable heating/cooling system.

-

Analytical Equipment:

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a chiral column.

-

NMR spectrometer for structural confirmation.

-

-

Purification: Silica gel for column chromatography.

Protocol 1: Enzymatic Acylation

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add racemic trans-cyclopent-2-ene-1,4-diol (1.0 eq).

-

Add anhydrous tert-butyl methyl ether (tBuOMe) to dissolve the diol (concentration typically 0.1-0.5 M).

-

Add the immobilized lipase (e.g., CAL-B, typically 10-50 mg per mmol of substrate).

-

Add vinyl acetate (2.0-5.0 eq). The excess ensures the irreversibility of the reaction.

-

Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).

-

Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours). The conversion can be determined by GC or TLC analysis. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the unreacted diol and the monoacetate product.

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the reaction solvent and reused.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

-

The crude product, a mixture of the enantioenriched diol and monoacetate, can then be purified by column chromatography on silica gel.

Protocol 2: Analytical Monitoring and Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess is crucial for evaluating the success of the kinetic resolution. Chiral HPLC is the preferred method.

Sample Preparation:

-

Dissolve a small amount of the crude reaction mixture or the purified fractions in the mobile phase or a suitable solvent (e.g., isopropanol/hexane mixture).

Chiral HPLC Method Development (Starting Point):

| Parameter | Recommended Starting Conditions |

| Chiral Stationary Phase (CSP) | Polysaccharide-based columns such as Chiralpak® AD-H or Chiralcel® OD-H are excellent starting points due to their broad applicability.[4] |

| Mobile Phase | A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention times. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV detector at a wavelength where the compounds have some absorbance (e.g., 210 nm), or a refractive index (RI) detector if UV absorbance is poor. |

| Temperature | Ambient or controlled at 25 °C. |

Data Analysis:

-

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula:

-

ee (%) = [ (Area(E1) - Area(E2)) / (Area(E1) + Area(E2)) ] x 100

-

Experimental Workflow Visualization

The overall experimental process can be summarized in the following workflow:

Sources

- 1. Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches [mdpi.com]

- 2. Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.viamedica.pl [journals.viamedica.pl]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Using Novozym 435 for chiral resolution of cyclopentenols

Application Note: High-Efficiency Kinetic Resolution of Chiral Cyclopentenols using Novozym® 435

Strategic Importance & Introduction

Chiral cyclopentenols are high-value synthons in the pharmaceutical industry, serving as the structural core for prostaglandins (e.g., PGE2) , punaglandins , and carbocyclic nucleoside antivirals (e.g., Abacavir precursors). The introduction of chirality into the five-membered ring is often the yield-limiting step in total synthesis.

Novozym® 435 (immobilized Candida antarctica Lipase B, or CALB) is the industry standard for this resolution due to its extreme durability, broad solvent tolerance, and high enantioselectivity (

This guide provides a validated protocol for the resolution of (

Mechanistic Insight: The CALB "Ping-Pong" Bi-Bi System

To optimize the reaction, one must understand the molecular machinery. CALB operates via a Serine-Histidine-Aspartate catalytic triad.[1] Unlike many lipases, CALB does not exhibit strong interfacial activation (no "lid"), making it active in homogenous organic media.

The reaction follows a Ping-Pong Bi-Bi mechanism :

-

Acylation: The acyl donor (e.g., vinyl acetate) enters the active site. The catalytic Serine-105 attacks the carbonyl, releasing the first product (acetaldehyde) and forming a covalent Acyl-Enzyme Intermediate .

-

Deacylation (Enantioselective Step): The chiral alcohol (cyclopentenol) enters. CALB’s stereoselectivity is governed by the Kazlauskas Rule : the active site has a large pocket and a medium pocket. The fast-reacting enantiomer fits its large substituent into the large pocket and the medium substituent into the medium pocket.

-

Release: The esterified product is released, regenerating the free enzyme.[2]

Visualization: The Catalytic Cycle

Figure 1: The Ping-Pong Bi-Bi mechanism of CALB. The stereochemical discrimination occurs during the attack of the alcohol on the Acyl-Enzyme intermediate.

Critical Process Parameters (CPPs)

Before executing the protocol, experimental conditions must be tuned.[3]

A. Solvent Selection (LogP Rule)

CALB activity is heavily influenced by solvent hydrophobicity (LogP). Hydrophilic solvents strip the essential water layer from the enzyme surface, deactivating it.

-

Recommendation: Use hydrophobic solvents (LogP > 0.5).

| Solvent | LogP | Relative Activity | Enantioselectivity (E) | Notes |

| MTBE | 0.94 | High | High | Preferred. Balances solubility & activity. |

| Toluene | 2.5 | Very High | Moderate | Good for scale-up; easy azeotropic drying. |

| Hexane | 3.5 | Moderate | High | Substrate solubility is often poor. |

| THF | 0.46 | Low | Low | Strips water; avoid if possible. |

B. Acyl Donor: The Irreversible Advantage

Using reversible acyl donors (like ethyl acetate) creates an equilibrium that limits conversion to ~50%.

-

Mechanism: The byproduct is vinyl alcohol, which instantly tautomerizes to acetaldehyde. This is irreversible, driving the reaction forward.

-

Caution: Acetaldehyde can inhibit the enzyme over time. For highly sensitive reactions, use Isopropenyl Acetate (byproduct: acetone).

C. Water Activity ( )

-